6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their wide range of biological activities and medicinal applications. This compound, in particular, has garnered interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide typically involves the condensation of 2-chloropyridine-3-carboxylic acid with 2-amino-6-methylbenzothiazole. The reaction is carried out in the presence of phosphorus oxychloride, which acts as a dehydrating agent, under reflux conditions for an extended period .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and amide functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives
Scientific Research Applications
6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and electroluminescence .
Mechanism of Action
The mechanism of action of 6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various pharmacological effects, such as anti-inflammatory and antimicrobial actions .
Comparison with Similar Compounds
Similar Compounds
6-chlorobenzo[d]thiazol-2-yl derivatives: These compounds share a similar benzothiazole core structure and exhibit comparable biological activities.
1,3,4-oxadiazole derivatives: These compounds also possess a benzothiazole moiety and are known for their antimicrobial and anti-inflammatory properties
Uniqueness
6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide stands out due to its unique combination of a pyridine ring and a benzothiazole moiety, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
6-chloro-2-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2S/c1-7-2-4-9-11(6-7)23-15(19-9)20-14(22)10-5-3-8(13(17)21)12(16)18-10/h2-6H,1H3,(H2,17,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTMWMOCVYAQLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC(=C(C=C3)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.